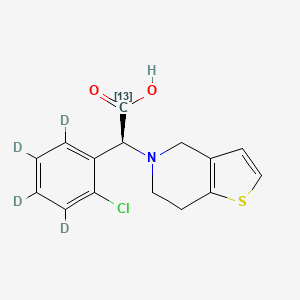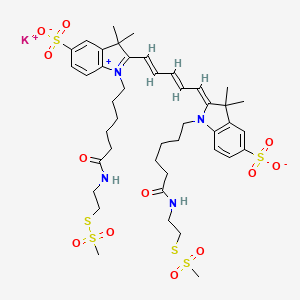![molecular formula C5H5N5 B12369501 7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
7aH-pyrazolo[3,4-d]pyrimidin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7aH-Pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted acrylic acids with appropriate amines under controlled conditions. For instance, coupling substituted acrylic acids with intermediates like XI can yield pyrazolo[3,4-d]pyrimidine derivatives in moderate yields (52-70%) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure, affecting its reactivity and interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups to the core structure .
Aplicaciones Científicas De Investigación
7aH-Pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is used to study protein kinase inhibition, which is crucial for understanding cell signaling and regulation.
Mecanismo De Acción
The mechanism of action of 7aH-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of protein kinases. These enzymes play a vital role in cell signaling pathways that regulate cell growth, division, and apoptosis. By binding to the active site of these kinases, the compound can effectively block their activity, leading to the suppression of tumor cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Uniqueness: 7aH-Pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its potent dual activity against multiple cancer cell lines and its ability to inhibit specific kinases with high selectivity. This makes it a valuable candidate for further drug development and therapeutic applications .
Propiedades
Fórmula molecular |
C5H5N5 |
|---|---|
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
7aH-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2,4H,(H2,6,9) |
Clave InChI |
CLBRYTGULGPTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NC(=NC2N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-Methylthiadiazol-5-yl)-6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12369436.png)




![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)





![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
